molecular formula C5H6O2 B133921 Furfuryl alcohol CAS No. 98-00-0

Furfuryl alcohol

Cat. No.: B133921
CAS No.: 98-00-0
M. Wt: 98.1 g/mol
InChI Key: XPFVYQJUAUNWIW-UHFFFAOYSA-N
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Description

Furfuryl alcohol belongs to the furan class of compounds.
This compound is an efficient trapping agent for singlet oxygen determination in natural waters. Mechanism of acid-catalyzed polycondensation of this compound has been investigated.
This compound is a volatile flavor compound identified in nonfat dry milk, rice cakes and honey.
This compound is a volatile flavor compound that occurs naturally in popcorn, rice cakes and sweet corn products.
Natural Occurrence: Burley tobacco, bread, cocoa, coffee, juniper berry oil, potato chips, roasted barley, whiskey
This compound appears as a clear colorless liquid. Flash point 167°F. Boiling point 171°F. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion and skin contact and moderately toxic by inhalation.
This compound is a furan bearing a hydroxymethyl substituent at the 2-position. It has a role as a Maillard reaction product. It is a primary alcohol and a member of furans.
2-Furanmethanol, also known as 2-furylcarbinol or furfural alcohol, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2-Furanmethanol exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). 2-Furanmethanol has been primarily detected in urine. Within the cell, 2-furanmethanol is primarily located in the cytoplasm. 2-Furanmethanol exists in all eukaryotes, ranging from yeast to humans. 2-Furanmethanol is a sweet, alcoholic, and bitter tasting compound that can be found in a number of food items such as cloves, arabica coffee, sesame, and cocoa and cocoa products. This makes 2-furanmethanol a potential biomarker for the consumption of these food products.

Scientific Research Applications

1. Biopolymers and Wood Adhesives

Furfuryl alcohol is significantly utilized in producing biopolymers. It has been studied for co-polymerization with natural phenolic derivatives, such as spent-liquor from the pulping industry and commercial tannin from acacia mimosa. These bio-based formulations show potential in applications like adhesives for solid wood and particleboards (Luckeneder et al., 2016).

2. Biosynthesis in Industrial Applications

This compound is produced through the biosynthesis process using Bacillus coagulans NL01 in a glucose coupled biphasic system. This method can simultaneously produce this compound and lactic acid, indicating potential for industrial applications due to cost reduction and increased production efficiency (Bu et al., 2020).

3. Catalyst in Furfural Hydrogenation

The role of this compound as a product in the hydrogenation of furfural, a bio-derived platform chemical, is emphasized in various studies. For example, ruthenium-catalyzed hydrogenation processes have been developed for efficient conversion of furfural to this compound (Durndell et al., 2019).

4. Clean Production from Biomass

This compound can be sustainably produced from agro-industrial wastes, such as sunflower seed hulls, through processes like fast pyrolysis and catalytic hydrogenation. This method presents an environmentally friendly approach to producing this compound (Casoni et al., 2018).

5. Biorefinery Models and Environmental Benefits

The microbial method for producing this compound using yeast strains offers an eco-friendly alternative to conventional catalytic hydrogenation processes. This method integrates well with other carbohydrate-based processes, such as ethanol production, providing a holistic biorefinery model (Mandalika et al., 2014).

Mechanism of Action

Target of Action

Furfuryl alcohol is an organic compound containing a furan substituted with a hydroxymethyl group . It primarily targets microbial metabolism, acting as a key furan inhibitor . It exerts a toxic effect on multiple cellular metabolic targets .

Mode of Action

This compound interacts with its targets through various chemical reactions. It can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions . It can also undergo reactions associated with the furan ring, such as electrophilic aromatic substitution or hydrogenation . Furthermore, it can participate in molecular modification and help regulate the interaction and compatibility between itself and other polymers .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the conversion of lignocellulosic biomass into biofuels . The presence of this compound in the medium reduces the productivity of microbial biocatalysts, resulting in increased production costs . It also plays a role in the conversion of furfural into bio-chemicals . Biochemical changes in the lungs and livers of animals exposed to furfural indicate that ring oxidation may be catalyzed by a cytochrome P450b isoenzyme, yielding an intermediate which subsequently conjugates with glutathione .

Pharmacokinetics (ADME Properties)

This compound is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste. It is miscible with but unstable in water. It is soluble in common organic solvents . These properties impact its bioavailability and its interaction with biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to exert a toxic effect on microbial metabolism . In the presence of this compound, microbial strains can harbor an efficient lignocellulosic carbon to pyruvate conversion mechanism . The pyruvate can then be channeled to any metabolite of interest by appropriate modulation of the downstream pathway of interest .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of inhibitors in the medium can reduce the productivity of microbial biocatalysts . Furthermore, the environmental and economic benefits of this compound have proven it to be a remarkable eco-sustainable bio-derived compound . Its production from biomass residues is flexible, making it one of the top high value-added products that can be obtained from residues of biomass .

Safety and Hazards

Furfuryl alcohol may be toxic by ingestion and skin contact and moderately toxic by inhalation . It may cause eye irritation and possible injury . It may also cause skin irritation and digestive and respiratory tract irritation . It may cause central nervous system depression .

Future Directions

The complexity of furfuryl alcohol resinification continues to intrigue scientists, engendering extensive discourses . The inherent complexity and heterogeneity of this compound resins have thwarted attempts to propose a universally applicable structural elucidation, prompting the investigation of numerous proposed mechanisms . The latent potential of biobased chemistry, from the perspective of furan chemistry, is a potent catalyst for driving the essential objectives of de-fossilization and sustainability within the chemical and materials industries .

Biochemical Analysis

Biochemical Properties

Furfuryl alcohol plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. This compound is converted to furfural by alcohol dehydrogenase, which is a crucial step in its metabolic pathway . Additionally, this compound can undergo polymerization in the presence of acids, leading to the formation of poly(this compound), which has applications in various industrial processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways . It can also affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and other metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. This compound can bind to proteins and enzymes, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics . Additionally, this compound can form adducts with DNA, leading to mutations and other genetic alterations . These interactions at the molecular level contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade upon prolonged exposure to air and light . Studies have shown that this compound can have long-term effects on cellular function, including persistent oxidative stress and DNA damage . These temporal effects are important to consider when studying the compound’s biochemical properties and interactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects . At higher doses, it can cause significant toxicity, including liver and kidney damage . Studies have also identified threshold effects, where certain dosages lead to a sudden increase in toxicity . These findings highlight the importance of dosage considerations when evaluating the safety and efficacy of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by alcohol dehydrogenase to form furfural, which can then undergo further oxidation to form furoic acid . Additionally, this compound can be converted to other metabolites, such as tetrahydrothis compound, through hydrogenation reactions . These metabolic pathways involve various enzymes and cofactors, which play a crucial role in the compound’s overall metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, this compound can interact with transport proteins, such as albumin, which facilitate its distribution in the bloodstream . The compound’s localization and accumulation within specific tissues can influence its biochemical effects and toxicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound has been shown to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins, affecting cellular metabolism and signaling pathways . In the nucleus, this compound can form adducts with DNA, leading to genetic mutations and other alterations . These subcellular interactions are important for understanding the compound’s overall biochemical effects.

Properties

IUPAC Name

furan-2-ylmethanol
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InChI

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2
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InChI Key

XPFVYQJUAUNWIW-UHFFFAOYSA-N
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Canonical SMILES

C1=COC(=C1)CO
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Molecular Formula

C5H6O2
Record name FURFURYL ALCOHOL
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Related CAS

25212-86-6
Record name Poly(furfuryl alcohol)
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DSSTOX Substance ID

DTXSID2025347
Record name Furfuryl alcohol
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Molecular Weight

98.10 g/mol
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Physical Description

Furfuryl alcohol appears as a clear colorless liquid. Flash point 167 °F. Boiling point 171 °F. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion and skin contact and moderately toxic by inhalation., Liquid, Colorless to amber liquid with a faint, burning odor. [Note: Darkens on exposure to light.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS RED OR BROWN ON EXPOSURE TO LIGHT AND AIR., Colourless or pale yellowish liquid, mild, warm oily, "burnt" odour, Colorless to amber liquid with a faint, burning odor., Colorless to amber liquid with a faint, burning odor. [Note: Darkens on exposure to light.]
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Boiling Point

338 °F at 760 mmHg (NTP, 1992), 171 °C, 170 °C, 338 °F
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Flash Point

167 °F (NTP, 1992), 75 °C, 167 °F (75 °C) (Open cup), 75 °C c.c., 167 °F, 149 °F
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Soluble in chloroform; very soluble in ethanol, ethyl ether, Soluble in alcohol, benzene; very soluble in ether, Miscible with alcohol, ether, acetone, and ethyl acetate, and most organic solvents with the exception of paraffinic hydrocarbons, Immiscible with most oils, In water, 1.00X10+6 mg/L at 25 °C (miscible), 1000 mg/mL at 25 °C, Solubility in water: freely soluble, miscible in water; miscible in oils, miscible (in ethanol), Miscible
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Density

1.13 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1296 g/cu cm at 20 °C, Relative density (water = 1): 1.13, 1.126-1.136, 1.13
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Vapor Density

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.37 (Air = 1), Relative vapor density (air = 1): 3.4, 3.4
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Vapor Pressure

0.4 mmHg at 68 °F ; 1 mmHg at 89.2 °F (NTP, 1992), 0.61 [mmHg], Vapor pressure, Pa at 20 °C: 53, 0.6 mmHg at 77 °F, (77 °F): 0.6 mmHg
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Color/Form

Colorless to yellow liquid, Colorless, mobile liquid (becomes brown to dark-red on exposure to light and air)

CAS No.

98-00-0
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Melting Point

-24 °F (NTP, 1992), -14.6 °C, -31 °C, -24 °F, 6 °F
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Synthesis routes and methods I

Procedure details

A mixture of furfuryl alcohol and a urea-formaldehyde resin is prepared. Phenol and furfuryl alcohol and paraformaldehyde are heated together to produce a phenol formaldehyde pre-condensate admixture with furfuryl alcohol. The urea-formaldehyde-furfuryl alcohol precondensate and phenol-formaldehyde-furfuryl alcohol admixture are mixed with poly furfuryl alcohol and heated at a temperature of about 120°-160° F. for several hours until a viscous liquid pre-polymer admixture is obtained.
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Synthesis routes and methods II

Procedure details

Adding dimethyl carbonate and furfuryl alcohol in a tubular ester exchange reactor; then adding the metal-rare earth oxide composite catalyst prepared by the embodiment 1, mixing uniformly and performing an ester exchange reaction, then distilling the reaction product to obtain difurfuryl carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to furfuryl alcohol is 1:6, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of dimethyl carbonate and furfuryl alcohol is 0.5:100; the ester exchange reaction is performed at a temperature of 160° C. and under an absolute pressure of 3 MPa for 20 minutes; in the ester exchange reaction, the conversion rate of dimethyl carbonate is 95%, and yield of difurfuryl carbonate is 90%.
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Synthesis routes and methods III

Procedure details

Adding 1,4-pentanediol carbonate and furfuryl alcohol in a tubular ester exchange reactor; then adding the prepared metal-rare earth oxide composite catalyst, mixing uniformly and performing an ester exchange reaction, distilling the reaction product to obtain difurfuryl carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to furfuryl alcohol is 1:6, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of 1,4-pentanediol carbonate and furfuryl alcohol is 0.5:100; the ester exchange reaction is performed at a temperature of 160° C. and under an absolute pressure of 3 MPa for 20 minutes; in the ester exchange reaction, the conversion rate of 1,4-pentanediol carbonate is 100%, and yield of difurfuryl carbonate is 92%.
Name
1,4-pentanediol carbonate
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furfuryl alcohol
Reactant of Route 2
Furfuryl alcohol
Reactant of Route 3
Furfuryl alcohol
Reactant of Route 4
Furfuryl alcohol
Reactant of Route 5
Furfuryl alcohol
Reactant of Route 6
Furfuryl alcohol

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